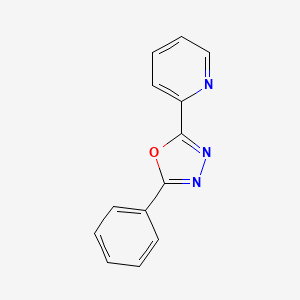

2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole is a novel pH-responsive probe with a three-ring heteroaromatic pattern and a flexible cationic chain . It shows real-time naked-eye colorimetric and fluorescence response in the slightly acidic pH range . It also exhibits significant antibacterial activity, particularly against Escherichia coli .

Molecular Structure Analysis

The molecular structure of 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole is characterized by a three-ring heteroaromatic pattern and a flexible cationic chain . Single-crystal X-ray study and density functional theory (DFT) calculations have been used to rationalize the molecule’s spectroscopic response .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole include its excellent solubility both in the organic phase and in water . It’s also known to be fluorescent due to the implemented emission related to the electrostatic repulsions between the cationic chains .Scientific Research Applications

Antimicrobial Activity

This compound has been found to have significant antimicrobial activity, particularly against Escherichia coli . This makes it a potential candidate for the development of new antimicrobial agents.

pH-Responsive Probe

The compound has been used as a pH-responsive probe, showing real-time naked-eye colorimetric and fluorescence response in the slightly acidic pH range . This makes it useful in biological and biomedical applications where pH monitoring is required.

Solubility in Organic Phase and Water

The compound has excellent solubility both in the organic phase and in water . This property is important in various chemical and pharmaceutical applications.

Anti-Fibrosis Activity

Some derivatives of the compound have shown anti-fibrosis activity . They have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Anticancer Activity

The compound has been used in the synthesis of derivatives that have shown anticancer activity against various human cancer cell lines .

AMPA Receptor Antagonist

The compound has been used in the synthesis of derivatives that act as noncompetitive AMPA receptor antagonists . These derivatives have shown potent activity in an in vitro AMPA-induced Ca2+ influx assay and in an in vivo AMPA-induced seizure model .

Future Directions

The future directions for 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole could involve further exploration of its potential applications, given its pH-responsive properties, antibacterial activity, and excellent solubility . More research could also be conducted to understand its synthesis and mechanism of action in more detail.

Mechanism of Action

Target of Action

The primary targets of 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole are various enzymes and proteins that contribute to cell proliferation . These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase .

Mode of Action

2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole interacts with its targets by inhibiting their activity, which in turn affects cell proliferation . For instance, by inhibiting thymidylate synthase, the compound can disrupt DNA synthesis and repair, leading to cell death .

Biochemical Pathways

The action of 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole affects several biochemical pathways. By inhibiting the aforementioned enzymes, it disrupts the normal functioning of these pathways, leading to antiproliferative effects

Result of Action

The molecular and cellular effects of 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole’s action are primarily antiproliferative. By inhibiting key enzymes involved in cell proliferation, the compound can induce cell death . This makes it a potential candidate for cancer treatment .

properties

IUPAC Name |

2-phenyl-5-pyridin-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c1-2-6-10(7-3-1)12-15-16-13(17-12)11-8-4-5-9-14-11/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKALNJWTVDPOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364339.png)

![N-(2-(4-methylpiperidin-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2364341.png)

![benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate](/img/structure/B2364348.png)

amine hydrochloride](/img/structure/B2364351.png)

![N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-y l]carboxamide](/img/structure/B2364354.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-hydroxyethyl)urea](/img/structure/B2364355.png)